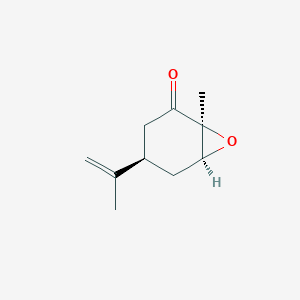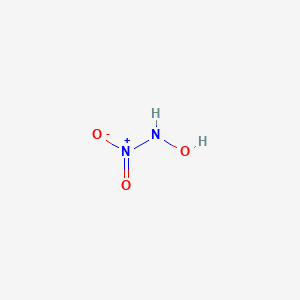![molecular formula C21H15NO2S2 B231927 S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate, also known as MBTH, is a synthetic compound that has been widely used in scientific research for its unique properties. MBTH is a thiazine dye that has been used as a redox indicator, a fluorescent probe, and a reagent in biochemical assays.
Mecanismo De Acción
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate reacts with H2O2 in the presence of peroxidase to form a blue-colored product. The reaction is based on the oxidation of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate to its corresponding cation radical, which then reacts with H2O2 to form a blue-colored compound. The intensity of the blue color is directly proportional to the concentration of H2O2 in the sample.
Biochemical and Physiological Effects:
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate does not have any known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is used in vitro for biochemical assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has several advantages in lab experiments, including its high sensitivity and specificity for the detection of H2O2. It is also a stable reagent that can be stored for long periods of time. However, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has some limitations, including its inability to detect other ROS besides H2O2 and its potential interference with other redox-active compounds in the sample.
Direcciones Futuras
There are several future directions for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in scientific research. One area of interest is the development of new assays for the detection of H2O2 in biological samples. Another area of interest is the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate as a fluorescent probe for the detection of ROS in living cells. Additionally, there is potential for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
Métodos De Síntesis
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate can be synthesized by the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride, followed by reaction with sodium benzenethiolate. The product is then purified through recrystallization to obtain pure S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate.
Aplicaciones Científicas De Investigación
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been widely used in scientific research for its ability to detect and quantify hydrogen peroxide (H2O2) in biological samples. It is a popular reagent for the detection of H2O2 in enzymatic assays, such as peroxidase and catalase assays. S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has also been used as a redox indicator in the determination of antioxidant activity in plant extracts and food products. Additionally, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
Fórmula molecular |
C21H15NO2S2 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
S-(2-oxo-2-phenothiazin-10-ylethyl) benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S2/c23-20(14-25-21(24)15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)22/h1-13H,14H2 |
Clave InChI |
ZINUFQQFHFCXQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

